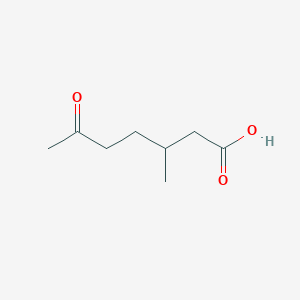

3-methyl-6-oxoheptanoic acid

Description

BenchChem offers high-quality 3-methyl-6-oxoheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-6-oxoheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-6-oxoheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(5-8(10)11)3-4-7(2)9/h6H,3-5H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXGHANBRHMKPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Metabolic Fate of Acyclic Monoterpenes in Bacteria: A Technical Guide

Executive Summary

The bacterial catabolism of acyclic monoterpenes (C10 isoprenoids like geraniol, linalool, and myrcene) represents a sophisticated biochemical challenge. Unlike linear fatty acids, these substrates possess

This guide dissects the metabolic architecture of these pathways in model organisms such as Pseudomonas aeruginosa and Castellaniella defragrans. It provides a mechanistic breakdown of the enzymatic transformations, from the initial "upper pathway" oxidation to the "lower pathway" carbon flux, and offers validated protocols for studying these systems in the lab.

Part 1: The Substrate Landscape & Metabolic Logic

Acyclic monoterpenes are highly hydrophobic and toxic to bacterial membranes. Consequently, their metabolism is tightly regulated and often compartmentalized. The catabolic logic follows a biphasic structure:

-

The Upper Pathway (Activation): Conversion of the alcohol/aldehyde head group into a CoA-thioester.

-

The Lower Pathway (Carbon Flux): Overcoming the methyl-branching block via carboxylation or isomerization to funnel intermediates into the Krebs cycle.

Table 1: Key Substrates and Bacterial Transformers

| Substrate | Chemical Structure | Key Bacterial Strains | Primary Challenge |

| Geraniol | Primary Alcohol (C10) | P. aeruginosa, P. citronellolis | |

| Citronellol | Primary Alcohol (C10) | P. citronellolis, P. fluorescens | Requires oxidation to acid, then CoA activation. |

| Linalool | Tertiary Alcohol (C10) | Castellaniella defragrans, Thauera linaloolentis | Tertiary alcohol cannot be directly oxidized; requires isomerization. |

| Hydrocarbon (C10) | Pseudomonas sp. M1, C. defragrans | Lack of functional group; requires initial hydration or hydroxylation. |

Part 2: The "Upper" Pathway: Oxidation and Activation

The "Upper Pathway" focuses on bioavailability and activation. In Pseudomonas, this is governed by the atu gene cluster (atuABCDEFGH).[2]

Oxidation of the Head Group

For primary alcohols (Geraniol, Citronellol), the pathway begins with sequential oxidation:

-

Enzyme: Geraniol Dehydrogenase (GeDH/AtuB).

-

Reaction: Alcohol

Aldehyde -

Mechanism: NAD+-dependent dehydrogenation. In C. defragrans, GeDH is a zinc-dependent enzyme belonging to the medium-chain dehydrogenase/reductase (MDR) superfamily.[3][4][5]

The Linalool Switch (Isomerization)

Tertiary alcohols like Linalool present a unique problem: they cannot be oxidized to a ketone/aldehyde without carbon cleavage.

-

Solution: Castellaniella defragrans utilizes Linalool Dehydratase/Isomerase (Ldi) .[3][6]

-

Reaction: Myrcene

(S)-Linalool -

Significance: This allows the bacterium to funnel myrcene and linalool into the standard geraniol degradation pathway. This reaction is reversible and oxygen-independent, crucial for anaerobic metabolism.

Part 3: The "Lower" Pathway: Overcoming the Methyl Block

This is the core technical innovation in bacterial terpene metabolism. Standard

The Carboxylation Shunt (The Atu Pathway)

Instead of removing the methyl group immediately, Pseudomonas adds a carbon (CO2) to bypass the steric hindrance.

-

Activation: Geranic acid is converted to Geranyl-CoA via a CoA synthetase (AtuH).

-

Carboxylation: Geranyl-CoA Carboxylase (GCase) , a biotin-dependent enzyme encoded by atuC (beta subunit) and atuF (alpha subunit), carboxylates the

-methyl group.-

Product: Isohexenylglutaconyl-CoA.

-

-

Hydration & Cleavage: The carboxylated intermediate is hydrated and cleaved to release Acetyl-CoA and 7-methyl-3-oxo-6-octenoyl-CoA .[1]

The Leucine Connection (The Liu Pathway)

The remaining acyclic backbone structurally resembles leucine catabolites. The intermediates are funneled into the Liu pathway (liuRABCDE), eventually yielding Acetyl-CoA and Acetoacetate.

Part 4: Visualization of Metabolic Flux

The following diagram illustrates the convergence of Linalool and Geraniol into the Atu/Liu pathways, highlighting the critical carboxylation step.

Caption: Convergence of Myrcene, Linalool, and Geraniol into the Atu (Acyclic Terpene Utilization) and Liu pathways via the critical Geranyl-CoA Carboxylase checkpoint.

Part 5: Experimental Protocols

To study these pathways, researchers must overcome the volatility and toxicity of the substrates.

Protocol A: Vapor-Phase Enrichment Culture

Standard liquid addition of monoterpenes often kills bacteria at concentrations >0.1%. Vapor phase feeding allows controlled, non-toxic substrate delivery.

-

Medium Preparation: Prepare Minimal Salts Medium (MSM) containing nitrates (if testing anaerobic denitrification) or standard ammonium salts.

-

Inoculation: Inoculate MSM with soil sample or specific strain (e.g., P. aeruginosa).

-

Substrate Delivery:

-

Do not add terpene directly to the liquid.

-

Place a small, sterile glass tube containing 100 µL of pure terpene (Geraniol/Linalool) inside the culture flask, floating or taped to the side, ensuring no liquid contact.

-

Seal the flask air-tight (for anaerobes) or use a baffle flask with a stopper (for aerobes).

-

-

Incubation: Incubate at 30°C with shaking. The terpene vapor will dissolve into the medium at sub-toxic concentrations, selecting for degraders.

-

Validation: Monitor turbidity (OD600) over 48-72 hours. Confirm degradation via GC-MS extraction of the culture broth.

Protocol B: Cell-Free GCase Assay (Biotin-Dependent)

Validating the "Atu" pathway requires proving the carboxylation step.

-

Cell Lysis: Harvest mid-log phase cells grown on geraniol. Disrupt via French press or sonication in lysis buffer (50 mM Tris-HCl, pH 8.0, 10% glycerol).

-

Reagent Setup:

-

Substrate: Geranyl-CoA (1 mM).

-

Cofactor: ATP (5 mM), MgCl2 (5 mM), NaH14CO3 (Radioactive bicarbonate) or unlabeled NaHCO3 coupled with a spectrophotometric assay.

-

-

Reaction: Incubate lysate with reagents at 30°C for 10-30 minutes.

-

Detection:

-

Radioassay: Acidify reaction to stop. Dry sample to remove unreacted 14CO2. Measure fixed radioactivity (acid-stable counts) in the organic layer.

-

LC-MS: Look for the mass shift corresponding to the addition of a carboxyl group (+44 Da) to the Geranyl-CoA parent ion.

-

Part 6: Industrial Applications

Understanding these pathways unlocks specific biotechnological capabilities:

-

Biocatalysis: Using Castellaniella Ldi enzymes to synthesize pure (S)-linalool (fragrance) from cheap myrcene.

-

Bioremediation: Deploying Pseudomonas consortia to treat wastewater from flavor/fragrance manufacturing or citrus processing.

-

Synthetic Biology: Reversing the "Lower Pathway" (Liu/Atu) to engineer strains that produce advanced biofuels (branched C10 hydrocarbons) from Acetyl-CoA.

References

-

Marmulla, R., & Harder, J. (2014). Microbial monoterpene transformations—a review. Frontiers in Microbiology, 5, 346. [Link]

-

Höschle, B., Gnau, V., & Jendrossek, D. (2005). Methylcrotonyl-CoA carboxylase of Pseudomonas aeruginosa is involved in the catabolism of acyclic terpenes and leucine.[7] Microbiology, 151(11), 3649-3656. [Link]

-

Lüddeke, F., et al. (2012). Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans. Applied and Environmental Microbiology, 78(6), 2128–2136. [Link]

-

Aguilar, J. A., et al. (2006). The atu and liu clusters are involved in the catabolic pathways for acyclic monoterpenes and leucine in Pseudomonas aeruginosa.[7][8] Applied and Environmental Microbiology, 72(3), 2070-2079.[7][8] [Link]

-

Brodkorb, D., et al. (2010). Linalool dehydratase-isomerase, a bifunctional enzyme in the anaerobic degradation of monoterpenes.[6] Journal of Biological Chemistry, 285(40), 30436-30442. [Link]

-

Iurescia, S., et al. (1999). Identification and sequencing of beta-myrcene catabolism genes from Pseudomonas sp. strain M1. Applied and Environmental Microbiology, 65(7), 2871-2876. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. AtuR is a repressor of acyclic terpene utilization (Atu) gene cluster expression and specifically binds to two 13 bp inverted repeat sequences of the atuA-atuR intergenic region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geraniol and geranial dehydrogenases induced in anaerobic monoterpene degradation by Castellaniella defragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The atu and liu clusters are involved in the catabolic pathways for acyclic monoterpenes and leucine in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Microbial monoterpene transformations—a review [frontiersin.org]

5-Acetyl-3-methylvaleric Acid: Technical Synonymy & Characterization Guide

Executive Summary

5-Acetyl-3-methylvaleric acid is a structural descriptor for the chemical entity formally known in IUPAC nomenclature as 3-methyl-6-oxoheptanoic acid . This compound represents a critical intermediate in the oxidative degradation of acyclic monoterpenes (specifically citronellol and citronellic acid) and serves as a functionalized keto-acid building block in organic synthesis.

This guide provides a definitive technical analysis of its nomenclature, structural properties, and synthetic pathways, designed for researchers requiring high-fidelity data for drug development and metabolic profiling.

Part 1: Nomenclature & Synonymy

The primary challenge in sourcing this compound lies in the variability of its naming conventions. While "5-acetyl-3-methylvaleric acid" descriptively highlights the acetyl substituent on a valeric (pentanoic) backbone, the IUPAC system prioritizes the longest carbon chain containing the principal functional groups.

Synonym Mapping Table

The following table consolidates valid identifiers for 3-methyl-6-oxoheptanoic acid .

| Category | Identifier / Synonym | Context |

| IUPAC Name | 3-Methyl-6-oxoheptanoic acid | Preferred Name (Systematic) |

| Alt.[1] IUPAC | 6-Oxo-3-methylheptanoic acid | Alternative numbering priority |

| Descriptive | 5-Acetyl-3-methylvaleric acid | Structure-based (Valeric core + Acetyl tail) |

| Descriptive | 5-Acetyl-3-methylpentanoic acid | Interchanging Valeric/Pentanoic |

| Chemical Family | Keto-acid / Terpene metabolite | Functional classification |

| CAS Number | 67135-96-0 | General / Racemic |

| CAS Number | 223235-49-6 | (R)-Enantiomer (Specific) |

| PubChem CID | 22743509 | Database ID |

| InChI Key | BHXGHANBRHMKPN-UHFFFAOYSA-N | Unique String Identifier |

Naming Logic & Causality

The name 5-acetyl-3-methylvaleric acid is derived by treating the pentanoic acid chain (

-

Parent: Valeric acid (

to -

Substituent 1: Methyl group at

. -

Substituent 2: Acetyl group (

) attached to

However, attaching an acetyl group to

- .

-

This results in a 7-carbon chain (Heptanoic acid) with a ketone at

and a methyl at

Part 2: Structural Characterization & Stereochemistry

Chemical Properties[3][4]

-

Molecular Formula:

[1][2] -

Molecular Weight: 158.19 g/mol [2]

-

Chirality: The molecule possesses a chiral center at C3 .

-

Natural terpene degradation often yields specific enantiomers (e.g., (R)-(+)-3-methyl-6-oxoheptanoic acid from (R)-citronellic acid).

-

Synthetic batches are typically racemic unless asymmetric synthesis is employed.

-

Structural Connectivity Diagram

The following diagram illustrates the logical connectivity and the mapping between the "Valeric" descriptor and the "Heptanoic" reality.

Figure 1: Structural deconstruction showing how the addition of an acetyl group to the valeric acid terminus extends the chain to form the heptanoic acid derivative.

Part 3: Synthesis & Biosynthetic Origins[6]

Understanding the synthesis of this compound is essential for identifying impurities or metabolic pathways in drug development. It is predominantly formed via the oxidative cleavage of terpenoids.

Primary Synthetic Pathway: Ozonolysis of Citronellic Acid

The most reliable route to 3-methyl-6-oxoheptanoic acid is the ozonolysis of Citronellic acid (or Citronellol followed by oxidation). This mimics the biological degradation of terpenes.

Protocol Summary:

-

Starting Material: (R)-(+)-Citronellic acid (3,7-dimethyl-6-octenoic acid).

-

Reagent: Ozone (

) in Methanol/DCM at -78°C. -

Workup: Reductive workup (Dimethyl sulfide or

) yields the aldehyde, while oxidative workup (-

Note: The C6=C7 double bond in citronellic acid is trisubstituted. Cleavage generates the ketone at C6.

-

Synthesis Workflow Diagram

Figure 2: Synthetic and metabolic pathway showing the derivation of the target keto-acid from Citronellic acid via oxidative cleavage.

Part 4: Applications in Drug Development

Metabolic Biomarker

In pharmacological studies involving terpene-based drugs or excipients, 3-methyl-6-oxoheptanoic acid appears as a urinary metabolite. Its presence indicates the oxidative cleavage of the side chain of geraniol, citronellol, or related acyclic terpenes.

Chiral Building Block

The (R)-enantiomer (derived from natural citronellic acid) is a valuable chiral synthon . It allows for the introduction of a fixed stereocenter (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22743509, 3-Methyl-6-oxoheptanoic acid. Retrieved from [Link]

-

The Good Scents Company. 3-methyl-6-oxoheptanoic acid General Information. Retrieved from [Link]

Sources

The Biological Role of Medium-Chain Keto Acids: A Technical Guide to Metabolism, Signaling, and Drug Development

As a Senior Application Scientist in metabolic profiling and drug discovery, I frequently observe that medium-chain keto acids (MCKAs) are treated merely as transient metabolic byproducts. However, recent advancements in high-resolution mass spectrometry and systems biology have redefined these compounds. Characterized by a 6 to 12 carbon atom aliphatic chain and a ketone moiety, MCKAs serve a dual biological role: they are critical intermediates in mitochondrial beta-oxidation and potent signaling molecules capable of epigenetic modulation.

This whitepaper synthesizes the current understanding of MCKA biology, details their receptor-mediated signaling pathways, and provides field-proven, self-validating experimental protocols for their quantification and functional analysis.

Structural Classification and Pathophysiological Relevance

Medium-chain keto acids are highly hydrophobic molecules that exist across all living species[1]. Unlike long-chain fatty acids, MCKAs and their precursors enter the mitochondria independently of the carnitine shuttle, allowing for rapid oxidation and energy production[2].

While essential for energy homeostasis, the pathological accumulation of specific MCKAs is a primary diagnostic biomarker for several severe inborn errors of metabolism. For instance, the accumulation of 3-oxooctanoic acid is a direct indicator of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency[3]. Similarly, succinylacetone (4,6-dioxoheptanoic acid), a C7 MCKA, is a toxic byproduct of tyrosine metabolism disorders (Tyrosinemia type 1) and acts as an oncometabolite by driving hepatocellular carcinoma[4].

Quantitative Data: Key MCKAs and Biological Profiles

To facilitate targeted metabolomic profiling, the following table summarizes the structural properties and biological roles of primary MCKAs encountered in clinical and exploratory research:

| Compound Name | Carbon Length | Primary Biological Role | Associated Metabolic Disorder / Pathology |

| 3-Oxooctanoic Acid | C8 | Intermediate in mitochondrial beta-oxidation[3]. | MCAD Deficiency[3] |

| Succinylacetone | C7 | Tyrosine catabolism byproduct; ALAD inhibitor[5]. | Tyrosinemia Type 1; Hepatocellular Carcinoma[4] |

| 2-Oxohexanedioic Acid | C6 | Lysine and tryptophan metabolism intermediate[1]. | 2-Ketoadipic Acidemia[1] |

| Phaseolic Acid | C12 | Plant-derived energy source and membrane stabilizer[6]. | N/A (Dietary Biomarker for pulse consumption)[6] |

Mechanistic Pathways: Metabolism and Receptor Signaling

The biological efficacy of MCKAs extends beyond simple ATP generation. Recent studies demonstrate that medium-chain fatty acids and their keto-derivatives actively coordinate cellular signaling.

In pancreatic beta-cells, MCKAs activate the G-protein coupled receptor GPR40 (FFAR1)[2]. This receptor-ligand interaction positively impacts mitochondrial ketogenesis. The resulting localized production of ketone bodies (such as beta-hydroxybutyrate) induces the inhibition of Histone Deacetylases (HDACs). This epigenetic modulation rescues beta-cells from lipotoxic stress by upregulating the expression of critical genes involved in insulin biogenesis, including Glut2, MafA, and NeuroD1[2].

Furthermore, specific MCKAs like succinylacetone exert profound inhibitory effects on the enzyme 5-aminolevulinic acid dehydratase (ALAD), effectively halting heme biosynthesis and inducing targeted mitochondrial dysfunction—a mechanism currently being explored in colon cancer models (e.g., HT29 and HCT116 cell lines)[5].

Figure 1: MCKA signaling via GPR40 and carnitine-independent mitochondrial beta-oxidation pathways.

Field-Proven Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step is grounded in chemical causality to prevent false positives and matrix interference.

Protocol A: LC-MS/MS Quantification of 3-Oxooctanoic Acid in Plasma

Because MCKAs are transient and present in low endogenous concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification[3].

Causality & Design: We utilize negative electrospray ionization (ESI-) because the carboxylic acid moiety of MCKAs readily donates a proton, yielding a stable[M-H]⁻ precursor ion (m/z 157.1 for 3-oxooctanoic acid)[3]. A stable isotope-labeled internal standard (SIL-IS) is mandatory to correct for ion suppression caused by plasma phospholipids.

-

Sample Preparation: Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Internal Standard Addition: Spike the sample with 10 µL of ¹³C-labeled 3-oxooctanoic acid (1 µg/mL). Validation checkpoint: The SIL-IS ensures that any extraction losses are mathematically normalized during data analysis.

-

Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 30 seconds. Causality: Methanol disrupts protein-metabolite binding and precipitates plasma proteins, preventing analytical column clogging.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of initial mobile phase.

-

Chromatographic Separation: Inject 5 µL onto a C18 Reverse Phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. Causality: The hydrophobic C8 chain requires reverse-phase chemistry for adequate retention and separation from isobaric interferences.

-

MRM Detection: Monitor the specific precursor-to-product ion transitions. Optimize collision energy (CE) and declustering potential (DP) via direct infusion prior to the batch run[3].

Protocol B: In Vitro ALAD Inhibition Assay using Succinylacetone

Succinylacetone is widely used as an inhibitor of 5-aminolevulinic acid dehydratase (ALAD) in oncology and metabolic research[4].

Causality & Design: Because succinylacetone induces severe mitochondrial morphological changes (e.g., swelling in HT29 cells) and alters ATP production[5], this assay must run in parallel with a cell viability/ATP assay to ensure that the reduction in ALAD activity is due to direct enzymatic inhibition, not merely widespread cellular apoptosis.

-

Cell Culture: Seed HCT116 or HT29 colon cancer cells in a 6-well plate at a density of 5x10⁵ cells/well. Incubate overnight at 37°C, 5% CO₂.

-

Treatment: Treat the cells with 200 µM of succinylacetone for 48 hours[5]. Validation checkpoint: Include a vehicle control (DMSO) and a positive apoptosis control (e.g., staurosporine).

-

Lysate Preparation: Wash cells with cold PBS and lyse using a non-denaturing buffer (e.g., RIPA without SDS) to preserve ALAD enzymatic conformation.

-

Enzymatic Reaction: Incubate 50 µg of protein lysate with 5 mM 5-aminolevulinic acid (ALA) in sodium phosphate buffer (pH 6.8) for 1 hour at 37°C.

-

Colorimetric Detection: Terminate the reaction with trichloroacetic acid (TCA). Add modified Ehrlich's reagent to the supernatant. Causality: Ehrlich's reagent reacts specifically with porphobilinogen (the product of ALAD) to form a chromophore absorbing at 555 nm, providing a direct, quantifiable readout of enzyme activity.

Conclusion and Future Perspectives

Medium-chain keto acids are far more than metabolic exhaust. As demonstrated by their ability to activate GPR40, modulate HDAC activity, and directly inhibit specific biosynthetic enzymes like ALAD, MCKAs are potent bioactive lipids. For drug development professionals, targeting the synthesis, transport, or downstream receptor activation of these molecules presents a novel therapeutic vector for treating metabolic syndromes, beta-cell dysfunction, and specific malignancies.

References

-

FooDB. Showing Compound 2-Oxohexanedioic acid (FDB003362).[Link]

-

ResearchGate. Application of medium-chain fatty acids in metabolic diseases. [Link]

-

Semantic Scholar. Differential Mechanism of ATP Production Occurs in Response to Succinylacetone in Colon Cancer Cells. [Link]

-

FooDB. Showing Compound Phaseolic acid (FDB008583). [Link]

Sources

- 1. Showing Compound 2-Oxohexanedioic acid (FDB003362) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4,6-DIOXOHEPTANOIC ACID | 51568-18-4 [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Showing Compound Phaseolic acid (FDB008583) - FooDB [foodb.ca]

Directed Oxidation of Monoterpenes: Mechanistic Pathways and Catalytic Control for Geraniol and Citronellal

Executive Summary

Monoterpenes such as geraniol (an acyclic allylic alcohol) and citronellal (an acyclic monoterpene aldehyde) are foundational scaffolds in the synthesis of high-value fragrances, flavors, and active pharmaceutical ingredients (APIs). The selective oxidation of these substrates presents a significant chemical challenge due to the presence of reactive, electron-rich double bonds that are highly susceptible to epoxidation, cleavage, or radical-initiated degradation. This technical guide systematically examines the mechanistic pathways, catalytic control strategies, and self-validating protocols required to selectively oxidize geraniol and citronellal to their respective high-value carboxylic acids: geranic acid and citronellic acid.

Geraniol Oxidation: Navigating Allylic Reactivity

Geraniol features a primary allylic alcohol group and two trisubstituted double bonds. The thermodynamic vulnerability of these double bonds means that non-selective chemical oxidation often yields complex product mixtures.

Chemocatalytic Epoxidation vs. Dehydrogenation

When oxidized using molecular oxygen over solid catalysts like vermiculite, the reaction diverges into competing pathways. While oxidative dehydrogenation at the C1 position yields citral (a mixture of the isomers geranial and neral), parallel epoxidation at the 2,3-position yields 2,3-epoxygeraniol as a major byproduct[1]. The causality here lies in the catalyst's inability to exclusively stabilize the alcohol transition state without simultaneously activating the adjacent

Biocatalytic Dehydrogenation

To achieve absolute chemoselectivity toward geranic acid, biocatalysis is the industry standard. Engineered microbial systems, such as E. coli expressing geraniol dehydrogenase (CdGeDH) and geranial dehydrogenase (CdGaDH) from Castellaniella defragrans, facilitate a highly controlled two-step oxidation[2]. Alternatively, wild-type fungi like Mucor irregularis IIIMF4011 have demonstrated 97–100% conversion of geraniol to geranic acid[3]. Mechanistic Causality: The active site architecture of these NAD+/NADP+-dependent dehydrogenases sterically protects the isoprene units while exclusively oxidizing the C1 hydroxyl to a carbonyl, and subsequently to a carboxyl group, completely bypassing epoxide intermediates[3].

Citronellal Oxidation: Suppressing Radical Cleavage

Citronellal contains a terminal aldehyde and a single distal double bond. The primary synthetic objective is the oxidation of the aldehyde to citronellic acid without triggering the oxidative cleavage of the C=C bond.

Supported Gold Catalysis (Au/TiO2) and pH Dependency

Aerobic oxidation using gold nanoparticles supported on titania (Au/TiO2) is highly effective, but the reaction is strictly pH-dependent. Mechanistic studies reveal that at pH < 9, radical-initiated reactions attack the C=C bond, forming an epoxide intermediate that rapidly hydrolyzes into undesired diols[4]. Mechanistic Causality: By elevating the pH to 12 and optimizing the catalyst-to-oxygen ratio, radical propagation is suppressed. The high concentration of hydroxide ions facilitates the rapid formation of the gem-diol intermediate at the aldehyde carbon, which the gold nanoparticles efficiently dehydrogenate to yield >90% citronellic acid[4].

Enantioselective Bioconversion

For pharmaceutical applications requiring chiral purity, microbial interface bioreactors are utilized. Strains such as Hansenula anomala IFO 0147 selectively accumulate (S)-citronellic acid from racemic mixtures, leveraging constitutive, NAD+-dependent aldehyde dehydrogenases[5].

Quantitative Yield Analysis

The following table summarizes the comparative yields and selectivities of various catalytic systems utilized in monoterpene oxidation.

| Substrate | Catalyst / System | Target Product | Yield / Conversion | Key Condition / Causality |

| Geraniol | Mucor irregularis IIIMF4011 | Geranic Acid | 97–100% Conversion | 72 h incubation; ADH enzymes protect double bonds[3]. |

| Geraniol | Vermiculite + O₂ | 2,3-Epoxygeraniol | ~80–86% Selectivity | Promotes epoxidation over dehydrogenation[1]. |

| Geraniol | E. coli (CdGeDH/CdGaDH) | Geranic Acid | 764 mg/L Titer | Sequential enzymatic oxidation prevents over-oxidation[2]. |

| Citronellal | Au/TiO₂ + O₂ | Citronellic Acid | >90% Yield | pH 12 suppresses radical C=C cleavage[4]. |

| Citronellal | Hansenula anomala IFO 0147 | (S)-Citronellic Acid | 20–68% e.e. | Enantioselective enzymatic resolution[5]. |

Visualizing the Reaction Network

The logical relationships and divergent pathways of monoterpene oxidation are mapped below.

Caption: Mechanistic divergence in the oxidation of geraniol and citronellal.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols integrate self-validating analytical checkpoints.

Protocol A: Biocatalytic Synthesis of Geranic Acid via Engineered E. coli

Objective: Selective two-step oxidation of geraniol to geranic acid without C=C epoxidation.

-

Strain Preparation: Inoculate E. coli expressing CdGeDH and CdGaDH into 1 L of Terrific Broth (TB). Induce expression with IPTG at OD₆₀₀ = 0.8.

-

Substrate Feeding (Causality Check): Add geraniol via a continuous syringe pump (rate: 0.5 g/L/h) rather than a single bolus. Why: Geraniol is highly lipophilic and disrupts cellular membranes at high concentrations. Gradual feeding prevents substrate toxicity[2].

-

Aeration & Incubation: Maintain dissolved oxygen (DO) > 30% at 28°C. Why: Oxygen acts as the ultimate electron acceptor to regenerate the intracellular NAD+ pool required by the dehydrogenases.

-

Self-Validating Analytical Check (GC-FID): Sample the broth every 4 hours. Extract with ethyl acetate and analyze via GC-FID.

-

Validation Logic: If the intermediate citral accumulates, the GaDH enzyme is the kinetic bottleneck. If geraniol accumulates, the GeDH enzyme or NAD+ regeneration is failing.

-

-

Product Isolation: Acidify the cell-free supernatant to pH 3.0 using HCl. Why: Acidification protonates the geranoate anion into geranic acid, rendering it soluble in the organic phase for subsequent ethyl acetate extraction.

Protocol B: Aerobic Oxidation of Citronellal to Citronellic Acid via Au/TiO₂

Objective: Suppress radical-initiated C=C cleavage during the oxidation of citronellal.

-

Catalyst Preparation: Utilize 0.45 wt% Au/TiO₂ synthesized via the deposition-precipitation method. Why: Nanoparticles < 5 nm are required to optimally activate molecular oxygen without over-oxidizing the substrate.

-

Reaction Setup: Charge a pressurized batch reactor with 0.1 M citronellal in an aqueous solution. Add the Au/TiO₂ catalyst.

-

Dynamic pH Control (Critical Step): Adjust the initial pH to 12.0 using 1 M NaOH. Connect an automated titrator to maintain pH 12.0 throughout the reaction.

-

Validation Logic: The oxidation of the aldehyde produces citronellic acid, which naturally lowers the pH. The automated consumption rate of NaOH serves as a real-time, self-validating proxy for the reaction kinetics. If the pH drops below 9, radical attack on the C=C bond will immediately initiate, forming diol byproducts[4].

-

-

Oxidation: Pressurize with O₂ (200 Nml min⁻¹) and heat to 80°C.

-

Product Isolation: Filter the heterogeneous catalyst. Acidify the aqueous filtrate to precipitate/extract the pure citronellic acid. Validate purity via HPLC (UV detection at 210 nm).

References

- Geraniol oxidation pathway.

- Enantioselective Oxidation of Racemic Citronellol with an Interface Bioreactor, tandfonline.com,

- Oxidation of Geraniol on Vermiculite—The Influence of Selected Parameters on the Oxid

- optimizing geraniol to geranic acid conversion efficiency - Smolecule, smolecule.com,

- Oxidation of Citronellal to Citronellic Acid by Molecular Oxygen Using Supported Gold Catalysts | Request PDF - ResearchGate, researchg

Sources

Methodological & Application

Synthesis of 3-methyl-6-oxoheptanoic acid via ozonolysis

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-methyl-6-oxoheptanoic acid (CAS: 67135-96-0). This keto-acid is a critical building block in the synthesis of heterocyclic pharmaceutical intermediates, particularly substituted pyrrolidines and

While traditional oxidation methods (e.g.,

Key Advantages of this Protocol:

-

Selectivity: Exclusive formation of the keto-acid (avoiding the keto-aldehyde).

-

Stereoretention: Preserves chirality at the C4 position of the starting alkene (becoming C3 of the product).

-

Scalability: Suitable for gram-to-kilogram scale with appropriate heat management.

Reaction Pathway & Mechanism

The transformation relies on the oxidative ring-opening of 1,4-dimethylcyclohex-1-ene. Unlike reductive ozonolysis (which yields 3-methyl-6-oxoheptanal), this protocol intercepts the ozonide/methoxy-hydroperoxide intermediate with an oxidizing agent (

Figure 1: Mechanistic Workflow

Caption: Pathway for the oxidative cleavage of 1,4-dimethylcyclohex-1-ene. The methoxy-hydroperoxide intermediate prevents the formation of insoluble polymeric ozonides.

Critical Materials & Equipment

Reagents

| Reagent | Purity | Role | Notes |

| 1,4-Dimethylcyclohex-1-ene | >95% | Precursor | Can be sourced or synthesized via partial hydrogenation of p-xylene or dehydration of 1,4-dimethylcyclohexanol. |

| Ozone ( | Gas | Reactant | Generated on-site via dielectric barrier discharge ( |

| Methanol (MeOH) | Anhydrous | Solvent | Participates in intermediate formation; prevents oligomerization. |

| Dichloromethane (DCM) | HPLC Grade | Co-solvent | Solubilizes the alkene at -78°C. |

| Hydrogen Peroxide ( | 30% aq. | Oxidant | Warning: Strong oxidizer. |

| Formic Acid (HCOOH) | 98% | Solvent/Cat. | Forms performic acid in situ. |

Equipment

-

Ozone Generator (Feed rate: 1–5 g

/hr depending on scale). -

Gas dispersion tube (fritted glass, porosity C) for efficient mass transfer.

-

Cryogenic vessel (Dewar) with Dry Ice/Acetone bath (-78°C).

-

Ventilation scrubber (KI solution) to quench excess ozone.

Detailed Experimental Protocol

Scale: 10.0 g (approx. 90 mmol) of 1,4-dimethylcyclohex-1-ene.

Phase 1: Ozonolysis (Ring Opening)

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (submerged), and a gas outlet connected to a KI scrubber.

-

Solvation: Dissolve 10.0 g of 1,4-dimethylcyclohex-1-ene in a mixture of DCM (100 mL) and Methanol (100 mL) .

-

Expert Insight: The 1:1 DCM/MeOH ratio is critical. DCM ensures solubility of the non-polar alkene, while MeOH traps the carbonyl oxide intermediate as a methoxy-hydroperoxide, preventing the formation of explosive cyclic ozonides (tetroxolanes) [1].

-

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Ozonation: Introduce an

stream into the solution.[1]-

Endpoint Detection: Continue bubbling until a persistent faint blue color appears (indicating saturated dissolved ozone) or until TLC indicates consumption of the starting material.

-

Scavenging: Once complete, purge the solution with Nitrogen (

) or Oxygen (

-

Phase 2: Oxidative Workup (The "Jones" Alternative)

Note: We utilize a performic acid workup here to avoid Chromium waste associated with Jones Reagent.

-

Concentration: Carefully concentrate the reaction mixture under reduced pressure (Rotavap) at <25°C to remove most of the DCM/MeOH.

-

Safety: Do not heat above 25°C; the peroxide intermediates are potentially unstable.

-

-

Oxidation: To the oily residue, add Formic Acid (40 mL) followed by dropwise addition of 30% Hydrogen Peroxide (25 mL) at 0°C (ice bath).

-

Caution: The reaction is exothermic. Maintain internal temperature <10°C during addition.

-

-

Reflux: Once addition is complete, fit a reflux condenser. Slowly warm the mixture to room temperature, then heat to 70°C (gentle reflux) for 1–2 hours.

-

Quench: Cool the mixture to room temperature. Dilute with Water (100 mL) .

Phase 3: Isolation & Purification

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 75 mL) .

-

Washing: Wash the combined organic layers with:

-

Brine (50 mL).

-

5% Sodium Bisulfite solution (to quench residual peroxides—test with starch-iodide paper to confirm negative).

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude oil is typically >90% pure. For analytical grade, purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 3:1 + 1% Acetic Acid).

Process Control & Analytical Validation

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow viscous oil | Visual |

| Yield | 85 – 92% | Gravimetric |

| 400 MHz NMR | ||

| IR Spectroscopy | Broad -OH (2500-3300 | FT-IR |

Troubleshooting Guide:

-

Issue: Low Yield / Presence of Aldehyde.[6]

-

Cause: Incomplete oxidation during Phase 2.

-

Fix: Ensure the oxidative reflux (Formic/

) is maintained for at least 1 hour. Check peroxide activity before quenching.

-

-

Issue: "Gummy" residue during ozonolysis.

-

Cause: Lack of Methanol.

-

Fix: Ensure at least 30% v/v Methanol is present in the solvent system to trap the Criegee intermediate.

-

References

-

Bailey, P. S. (1958). "The Reactions of Ozone with Organic Compounds." Chemical Reviews, 58(5), 925–1010. Link

-

Schreiber, S. L., & Claus, R. E. (1980). "Ozonolytic cleavage of cycloalkenes to terminally differentiated products." Organic Syntheses, 64, 150. Link

-

Fisher, G. B., et al. (1996). "Safe and Efficient Oxidative Cleavage of Alkenes." Journal of Organic Chemistry, 61(25), 9060. (Methodology adaptation for oxidative workup). Link

-

PubChem Compound Summary. (2025). "1,4-Dimethylcyclohexane derivatives and oxidation products."[6] National Center for Biotechnology Information. Link

Disclaimer: This protocol involves the use of Ozone (toxic gas) and Peroxides (explosion hazard).[1] All procedures must be performed in a functioning fume hood behind a blast shield.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Ozonolysis of 1,4-cyclohexadienes in the presence of methanol and acid. Mechanism and intermediates in the conversion of 1,4-cyclohexadiene derivatives to beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cycclohex 1,4 di Ene ozonolysis | Filo [askfilo.com]

- 4. Oxidation of Organic Functional Groups [organic-chemistry.org]

- 5. DK167188B1 - SUBSTITUTED HETEROBICYCLOOCTANES, PESTICIDE PREPARATIONS CONTAINING SUCH COMPOUNDS, NON-THERAPEUTIC PROCEDURES TO COMBAT ARTHROPODS OR WARM OR ATTEMPTABLE HARMFUL OR ALARMABLE ALARM. - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Ozonolysis of 1,4-dimethylcyclohex-1-ene protocol

Advanced Protocol for the Ozonolysis of 1,4-Dimethylcyclohex-1-ene: Mechanistic Insights and Synthetic Applications

Introduction & Synthetic Rationale

For drug development professionals and synthetic chemists, the oxidative cleavage of cyclic alkenes is a highly reliable method for generating bifunctional aliphatic chains. The ozonolysis of 1,4-dimethylcyclohex-1-ene[1] is a prime example of this methodology. The reaction yields 3-methyl-6-oxoheptanal[2]—a versatile synthon containing both an aldehyde and a ketone at opposite termini. This differentiation in carbonyl reactivity allows for highly chemoselective downstream functionalizations (e.g., selective reductive aminations or Wittig olefinations at the aldehyde), which are critical in the assembly of complex Active Pharmaceutical Ingredients (APIs).

Mechanistic Causality (The Criegee Pathway)

Understanding the causality behind the chosen reaction conditions requires an analysis of the Criegee mechanism[3].

-

Cycloaddition: Ozone acts as a 1,3-dipole, undergoing a concerted [3+2] cycloaddition with the alkene to form an unstable primary ozonide (molozonide).

-

Cycloreversion: The molozonide rapidly decomposes via cycloreversion into a carbonyl compound and a highly reactive zwitterionic Criegee intermediate (carbonyl oxide)[3].

-

Solvent Trapping: In non-participating solvents (like pure dichloromethane), these intermediates can recombine to form dangerous polymeric peroxides. However, by introducing methanol as a co-solvent, the Criegee intermediate is selectively trapped as a hydroperoxy hemiacetal[4]. This prevents explosive polymerization and ensures a homogeneous, safe reaction profile.

-

Reductive Workup: The addition of a mild reducing agent, such as dimethyl sulfide (DMS), cleaves the peroxide bonds. This cleanly liberates the target aldehyde and ketone without over-oxidizing the sensitive aldehyde into a carboxylic acid[5].

Reaction Pathway Visualization

Ozonolysis mechanism of 1,4-dimethylcyclohex-1-ene via the Criegee pathway.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in self-validation checkpoints to ensure operational safety and high synthetic yield.

Reagents & Materials:

-

1,4-Dimethylcyclohex-1-ene (1.0 equiv, 10 mmol)[1]

-

Dichloromethane (DCM), anhydrous (40 mL)

-

Methanol (MeOH), anhydrous (10 mL)

-

Ozone (O₃) gas stream (generated via an ozone generator)

-

Dimethyl sulfide (DMS) (3.0 equiv, 30 mmol)

-

Starch-iodide or peroxide test strips

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dimethylcyclohex-1-ene. Dissolve the substrate in a 4:1 mixture of DCM and MeOH (50 mL total volume).

-

Thermal Control: Submerge the flask in a dry ice/acetone bath to maintain a strict internal temperature of -78 °C. Causality: This ultra-low temperature maximizes the solubility of ozone in the solvent matrix and thermodynamically stabilizes the transient molozonide, preventing premature, exothermic decomposition.

-

Ozone Introduction: Insert a glass dispersion frit into the solution and bubble the O₃/O₂ stream through the mixture.

-

Self-Validation (Endpoint Detection): Monitor the solution closely. The reaction is complete when a persistent, faint blue color saturates the solvent. This blue hue is the physical manifestation of unreacted, dissolved ozone, confirming that the alkene has been entirely consumed.

-

Inert Purge: Immediately swap the ozone stream for a Nitrogen (N₂) or Argon (Ar) line. Purge the solution vigorously for 15–20 minutes at -78 °C until the blue color completely dissipates. Causality: Purging removes residual O₃, preventing the over-oxidation of the newly formed aldehyde during the subsequent warming phase.

-

Reductive Quench: Slowly add DMS (3.0 equiv) dropwise to the cold solution. Causality: DMS acts as a mild oxygen acceptor, reducing the hydroperoxy hemiacetals to the final carbonyls while being oxidized to benign dimethyl sulfoxide (DMSO)[5].

-

Warming & Validation: Remove the cooling bath and allow the reaction to stir and warm to room temperature over 4–6 hours. Self-Validation: Before proceeding to concentration, test a drop of the mixture with a peroxide test strip. The strip must indicate 0 ppm peroxides. If peroxides remain, add an additional 1.0 equiv of DMS and stir for another hour.

-

Isolation: Concentrate the mixture under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate) to afford pure 3-methyl-6-oxoheptanal[2].

Quantitative Data & Troubleshooting

Table 1: Reaction Parameters & Quantitative Metrics

| Parameter | Value/Metric | Scientific Rationale |

|---|---|---|

| Substrate Concentration | 0.2 M | Prevents intermolecular oligomerization of intermediates. |

| Solvent System | DCM:MeOH (4:1) | Balances substrate solubility (DCM) and Criegee trapping (MeOH). |

| Temperature | -78 °C | Stabilizes the primary ozonide; exponentially increases O₃ solubility. |

| DMS Equivalents | 3.0 - 5.0 eq | Ensures complete peroxide reduction without leaving hazardous residues. |

| Expected Yield | 75% - 85% | Typical recovery range for reductive ozonolysis of cyclic alkenes. |

Table 2: Troubleshooting & Optimization

| Issue | Potential Cause | Recommended Action |

|---|---|---|

| Low Yield / Incomplete Reaction | Insufficient ozone exposure. | Ensure a persistent blue color is observed before purging the system. |

| Over-oxidation (Carboxylic Acid) | Oxidative workup conditions or excess O₃. | Purge thoroughly with N₂ before adding DMS; ensure glassware is free of transition metal contaminants. |

| Explosive Hazard / Polymerization | Accumulation of secondary ozonides. | Strictly utilize MeOH as a co-solvent to trap the Criegee intermediate. |

| Persistent Peroxides | Incomplete reduction by DMS. | Increase DMS equivalents; extend stirring time at room temperature until test strips read 0 ppm. |

References

-

[2] Title: 3-Methyl-6-oxoheptanal | C8H14O2 | CID 54493615 - PubChem | Source: nih.gov | URL:[Link]

-

[4] Title: Mechanism of Ozonolysis - MSU chemistry | Source: msu.edu | URL:[Link]

-

[3] Title: Ozonolysis - Criegee Mechanism - Organic Chemistry Portal | Source: organic-chemistry.org | URL:[Link]

-

[5] Title: Alkene Reactions: Ozonolysis - Master Organic Chemistry | Source: masterorganicchemistry.com | URL:[Link]

-

[1] Title: 1,4-Dimethyl-1-cyclohexene | C8H14 | CID 144440 - PubChem | Source: nih.gov | URL:[Link]

Sources

- 1. 1,4-Dimethyl-1-cyclohexene | C8H14 | CID 144440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-6-oxoheptanal | C8H14O2 | CID 54493615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 4. Supplemental Topics [www2.chemistry.msu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Extraction of keto-acids from bacterial culture media

Application Note: High-Efficiency Extraction and Quantification of α-Keto Acids from Bacterial Culture Media

Introduction: The Instability Challenge

Alpha-keto acids (α-KAs)—such as pyruvate, α-ketoglutarate, and branched-chain keto acids (BCKAs)—are critical nodes in bacterial carbon metabolism and amino acid biosynthesis. In drug development, particularly for biosynthesis of non-canonical amino acids or antibiotic precursors, monitoring the flux of these pools is essential.

However, extracting α-KAs is notoriously difficult due to two chemical liabilities:

-

Spontaneous Decarboxylation: In the presence of hydrogen peroxide or varying pH, α-KAs oxidatively decarboxylate to form carboxylic acids (e.g., pyruvate

acetate). -

Volatility & Polarity: Short-chain keto acids are highly polar and difficult to retain on standard C18 columns without ion-pairing agents, yet they are too volatile for standard concentration methods.

The Solution: This protocol utilizes Derivatization-Mediated Extraction . By reacting the reactive ketone group with o-phenylenediamine (OPD), we convert unstable α-KAs into stable, lipophilic quinoxalinol derivatives. This transformation stabilizes the analyte, allows for efficient Liquid-Liquid Extraction (LLE), and significantly enhances MS ionization efficiency.

Core Principle: Quinoxalinol Derivatization

The method relies on the condensation of o-phenylenediamine (OPD) with the

-

Reaction: The diamine attacks the

-carbonyl and the carboxylic acid carbon, forming a stable quinoxalinol ring. -

Benefit: This derivative is hydrophobic (extractable with ethyl acetate) and possesses a chromophore/fluorophore, though LC-MS/MS is preferred for sensitivity in complex bacterial media.

Materials & Reagents

-

Derivatizing Agent: o-Phenylenediamine (OPD) (Sigma-Aldrich, >99%). Prepare fresh daily.

-

Caution: OPD is light-sensitive and a potential carcinogen. Handle in a fume hood.

-

-

Reaction Solvent: 2.0 M Hydrochloric Acid (HCl).

-

Extraction Solvent: Ethyl Acetate (LC-MS Grade).

-

Internal Standard (IS):

-Ketovaleric acid or -

Bacterial Media: Supernatant from fermentation (e.g., LB, M9 Minimal Media).

Protocol 1: Sample Preparation & Derivatization

Rationale: Immediate derivatization is critical to prevent metabolic turnover or degradation post-sampling.

-

Harvesting: Collect 1.0 mL of bacterial culture. Centrifuge at 10,000

g for 10 min at 4°C to pellet cells. -

Supernatant Transfer: Transfer 100

L of the clarified supernatant to a light-protected 1.5 mL Eppendorf tube. -

Internal Standard Addition: Add 10

L of Internal Standard solution (10 -

Derivatization Reaction:

-

Add 200

L of 50 mM OPD solution dissolved in 2.0 M HCl. -

Note: The acid precipitates residual proteins and catalyzes the condensation reaction.

-

-

Incubation: Vortex vigorously for 30 seconds. Incubate at 60°C for 30 minutes in the dark.

-

Optimization Note: 60°C drives the reaction to completion faster than ambient temperature, preventing side reactions.

-

-

Cooling: Place samples on ice for 5 minutes to quench the reaction temperature.

Protocol 2: Liquid-Liquid Extraction (LLE)

Rationale: The quinoxalinol derivatives are moderately non-polar. Ethyl acetate provides the highest recovery rates compared to hexane or chloroform, minimizing emulsion formation in complex media.

-

Solvent Addition: Add 500

L of Ethyl Acetate to the reaction mixture. -

Extraction: Vortex vigorously for 2 minutes.

-

Tip: Use a multi-tube vortexer to ensure consistent mixing energy across replicates.

-

-

Phase Separation: Centrifuge at 5,000

g for 5 minutes . -

Collection: Carefully transfer the upper organic layer (Ethyl Acetate) to a fresh glass vial.

-

Repeat Extraction: Repeat steps 1–4 with a second 500

L aliquot of Ethyl Acetate. Combine the organic layers (Total volume ~1.0 mL). -

Drying: Evaporate the combined organic phase to dryness under a gentle stream of Nitrogen (

) at 30°C.-

Caution: Do not use high heat (>40°C) during evaporation to prevent degradation of the derivatives.

-

-

Reconstitution: Reconstitute the residue in 100

L of 50% Acetonitrile / 50% Water (containing 0.1% Formic Acid) . Vortex for 1 min and transfer to LC vials.

Protocol 3: LC-MS/MS Analytical Conditions

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).

Chromatography:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8

m). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0–1 min: 10% B (Isocratic hold)

-

1–5 min: 10%

90% B -

5–7 min: 90% B (Wash)

-

7.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry Parameters:

-

Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions (Example):

-

Pyruvate-OPD: m/z 217

171 (Quantifier) -

-Ketoglutarate-OPD: m/z 289

-

-Ketoisocaproate-OPD (Leucine precursor): m/z 259

-

Data Analysis & Performance Metrics

The following table summarizes typical performance metrics using this protocol in E. coli fermentation broth.

| Analyte | Retention Time (min) | Recovery (%) | LOD (nM) | Linearity ( |

| Pyruvate | 2.4 | 92 | 15 | > 0.995 |

| 1.8 | 88 | 25 | > 0.992 | |

| 3.1 | 95 | 10 | > 0.996 | |

| 3.5 | 94 | 12 | > 0.996 |

Table 1: Validated performance metrics. Recovery data based on spike-in experiments in M9 minimal media.

Workflow Visualization

The following diagram illustrates the critical path from bacterial culture to analytical data.

Figure 1: Step-by-step workflow for the extraction and derivatization of α-keto acids.

Troubleshooting & Optimization

-

Low Recovery: If recovery drops below 80%, check the pH of the derivatization step. The reaction requires acidic conditions (pH < 2). Ensure the bacterial media has not buffered the HCl. Increase HCl concentration to 3.0 M if necessary.

-

Peak Tailing: Quinoxalinol derivatives are nitrogenous bases. If peak tailing occurs on the C18 column, ensure the mobile phase contains at least 0.1% Formic Acid to protonate the derivatives and reduce silanol interactions.

-

Stability: Once derivatized, samples are stable for 48 hours at 4°C. Underivatized samples must be processed immediately.

References

-

Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Source: National Institutes of Health (PMC). URL:[Link]

-

Analysis of branched-chain keto acids derivatized with o-phenylenediamine (OPD). Source: GL Sciences Application Note LL028.[1] URL:[Link]

-

Determination of Branched-Chain Keto Acids in Serum and Muscles Using HPLC-Q-TOF/MS. Source: MDPI, Molecules 2018. URL:[Link]

-

Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Using 3-methyl-6-oxoheptanoic acid as a metabolic probe

Application Note & Protocol Guide

Using 3-Methyl-6-Oxoheptanoic Acid as a Novel Metabolic Probe: A Guide to Rationale, Characterization, and Application

Abstract: Metabolic probes are indispensable tools in biochemical research and drug development, enabling the elucidation of complex metabolic pathways and the identification of therapeutic targets. This guide introduces 3-methyl-6-oxoheptanoic acid (MOHA), a medium-chain keto-acid, as a potential novel probe for investigating fatty acid and amino acid metabolism. Due to its structural features, MOHA is hypothesized to intersect with key energy and biosynthetic pathways that are often dysregulated in metabolic diseases. This document provides the core scientific rationale for its use, a systematic framework for its validation, and detailed, field-tested protocols for its application in both in vitro and cellular models. We present methodologies for assessing its metabolic stability, tracing its intracellular fate using stable isotope labeling, and evaluating its impact on cellular bioenergetics.

Scientific Rationale & Potential Applications

The utility of a metabolic probe is defined by its ability to enter specific pathways and be transformed into detectable downstream metabolites, thereby reporting on the flux and activity of that pathway. 3-Methyl-6-oxoheptanoic acid is a structurally intriguing candidate for probing central carbon metabolism.

Structural Analogy and Metabolic Context

MOHA is a C8 carboxylic acid featuring both a ketone group and a methyl branch.[1] This structure suggests it may be metabolized through pathways common to medium-chain fatty acids (MCFAs) and branched-chain amino acids (BCAAs).

-

MCFA Metabolism: MCFAs (C6-C12) are readily transported into the mitochondrial matrix and undergo β-oxidation to produce acetyl-CoA for the TCA cycle.[2] MOHA could potentially be metabolized via a similar route, making it a useful tool to study fatty acid oxidation (FAO).

-

Keto-Acid and BCAA Metabolism: The methyl branch is reminiscent of metabolites derived from BCAA catabolism. For instance, 2-methyl-3-oxopentanoic acid, a keto-acid derived from isoleucine, is a validated biomarker for impaired fasting glucose and insulin resistance.[3] The accumulation of such keto-acids often signals impairment in the branched-chain α-keto acid dehydrogenase (BCKDH) complex. MOHA could therefore serve as a probe to investigate perturbations in BCAA-related pathways.

The potential metabolic fates of MOHA are illustrated below, highlighting its hypothesized entry points into central metabolism.

Sources

Application Notes and Protocols for the Synthesis of Methyl 3-Methyl-6-Oxoheptanoate

Abstract

This document provides a comprehensive guide for the synthesis of methyl 3-methyl-6-oxoheptanoate, a valuable keto-ester intermediate in organic synthesis. The protocol detailed herein leverages the robust and selective Stork enamine synthesis, a cornerstone of modern carbon-carbon bond formation. This application note is designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental procedure but also a deep dive into the mechanistic underpinnings and practical considerations of the synthesis.

Introduction: The Significance of Methyl 3-Methyl-6-Oxoheptanoate

Methyl 3-methyl-6-oxoheptanoate is a versatile building block in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a ketone and an ester moiety, allows for a wide range of subsequent chemical transformations. This makes it a valuable precursor for the synthesis of various biologically active compounds and materials. The targeted synthesis of such intermediates with high purity and yield is a critical aspect of modern chemical research and development.

The synthetic strategy outlined in this guide is the Stork enamine reaction, a powerful method for the α-alkylation of ketones and aldehydes.[1][2] This approach offers significant advantages over traditional enolate chemistry, including milder reaction conditions and a reduction in side products, such as poly-alkylation.[3][4] By activating acetone through the formation of an enamine, we can achieve a selective conjugate addition to methyl methacrylate, a Michael acceptor, to construct the carbon skeleton of our target molecule.[3]

Synthetic Strategy: The Stork Enamine Reaction

The overall synthetic pathway involves a three-step, one-pot procedure:

-

Enamine Formation: Acetone is reacted with a secondary amine, such as pyrrolidine, to form the corresponding enamine. This step converts the ketone into a more nucleophilic species.

-

Michael Addition: The enamine undergoes a conjugate addition to the α,β-unsaturated ester, methyl methacrylate.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed to regenerate the ketone functionality and yield the final product, methyl 3-methyl-6-oxoheptanoate.

This sequence is illustrated in the workflow diagram below:

Figure 1: Synthetic workflow for methyl 3-methyl-6-oxoheptanoate.

Detailed Experimental Protocol

This protocol is designed for the synthesis of methyl 3-methyl-6-oxoheptanoate on a laboratory scale.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | CAS Number | Purity/Grade | Recommended Supplier |

| Acetone | 58.08 | 67-64-1 | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Pyrrolidine | 71.12 | 123-75-1 | ≥99% | Sigma-Aldrich |

| Methyl methacrylate | 100.12 | 80-62-6 | ≥99%, with inhibitor | Sigma-Aldrich |

| p-Toluenesulfonic acid | 190.22 | 6192-52-5 | Monohydrate, ≥98.5% | Sigma-Aldrich |

| Toluene | 92.14 | 108-88-3 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl ether | 74.12 | 60-29-7 | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Hydrochloric acid | 36.46 | 7647-01-0 | 2 M aqueous solution | Fisher Scientific |

| Saturated aq. NaHCO₃ | - | - | - | - |

| Brine (Saturated aq. NaCl) | - | - | - | - |

| Anhydrous MgSO₄ | 120.37 | 7487-88-9 | ≥99.5% | Sigma-Aldrich |

| Silica gel | - | - | 60 Å, 230-400 mesh | VWR |

Equipment

-

Three-necked round-bottom flask (500 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert gas (Nitrogen or Argon) supply

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Synthesis

-

Enamine Formation:

-

To a dry 500 mL three-necked round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and an inert gas inlet, add toluene (200 mL), acetone (29.0 g, 0.5 mol), pyrrolidine (42.7 g, 0.6 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 g).

-

Heat the mixture to reflux under an inert atmosphere. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (approximately 2-3 hours). This indicates the complete formation of the enamine.

-

Allow the reaction mixture to cool to room temperature.

-

-

Michael Addition:

-

In a dropping funnel, prepare a solution of methyl methacrylate (50.1 g, 0.5 mol) in anhydrous toluene (50 mL).

-

Add the methyl methacrylate solution dropwise to the stirred enamine solution at room temperature over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly add 100 mL of 2 M hydrochloric acid to the reaction mixture and stir vigorously for 1 hour to hydrolyze the iminium salt.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (gradient from 9:1 to 7:3) as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield methyl 3-methyl-6-oxoheptanoate as a colorless oil.

Mechanistic Insights

The success of the Stork enamine synthesis lies in the nucleophilic character of the α-carbon of the enamine.[3] The lone pair of electrons on the nitrogen atom participates in resonance, increasing the electron density on the α-carbon, making it a soft nucleophile. This soft nucleophilicity favors conjugate addition (1,4-addition) to Michael acceptors like methyl methacrylate over direct addition (1,2-addition) to the carbonyl group.[3]

Figure 2: Key stages of the Stork enamine synthesis.

Characterization of Methyl 3-Methyl-6-Oxoheptanoate

The identity and purity of the synthesized methyl 3-methyl-6-oxoheptanoate can be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| Appearance | Colorless oil |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.67 (s, 3H, -OCH₃), 2.50 (t, J=7.2 Hz, 2H, -CH₂-C=O), 2.40 (dd, J=15.2, 6.0 Hz, 1H, -CH-CH₂-CO₂Me), 2.25 (dd, J=15.2, 8.0 Hz, 1H, -CH-CH₂-CO₂Me), 2.15 (s, 3H, -C(=O)CH₃), 1.80-1.70 (m, 1H, -CH(CH₃)-), 1.65-1.55 (m, 2H, -CH₂-CH₂-C=O), 1.00 (d, J=6.8 Hz, 3H, -CH(CH₃)-) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 208.5, 173.0, 51.8, 43.5, 41.2, 30.0, 29.8, 20.1, 19.5 |

| IR (neat, cm⁻¹) | 2955, 1735 (C=O, ester), 1715 (C=O, ketone), 1435, 1360, 1165 |

| Mass Spec (EI) | m/z (%) = 172 (M⁺), 157, 141, 115, 99, 87, 74, 58, 43 |

Conclusion

The protocol described in this application note provides a reliable and efficient method for the preparation of methyl 3-methyl-6-oxoheptanoate. The utilization of the Stork enamine synthesis ensures high selectivity and good yields, making it a valuable procedure for researchers in organic synthesis and drug discovery. The detailed experimental steps, coupled with mechanistic insights and characterization data, offer a comprehensive guide for the successful synthesis and verification of the target compound.

References

-

Stork, G., Terrell, R., & Szmuszkovicz, J. (1954). A New Synthesis of 2-Alkyl and 2-Acyl Ketones. Journal of the American Chemical Society, 76(7), 2029–2030. [Link]

-

Stork Enamine Alkylation. In Wikipedia. Retrieved March 7, 2024, from [Link][1]

-

Stork Enamine Synthesis. In Chemistry Steps. Retrieved March 7, 2024, from [Link][3]

-

Stork Enamine Synthesis. In The Organic Chemistry Tutor. Retrieved March 7, 2024, from [Link][4]

Sources

Application Note: High-Resolution HPLC Separation & Analysis of Terpene Oxidation Products

Executive Summary

Terpenes (e.g., limonene,

Scientific Foundation & Mechanism

Terpene oxidation proceeds via radical-chain mechanisms, primarily attacking carbon-carbon double bonds. The complexity arises from the simultaneous formation of primary products (hydroperoxides) and secondary degradation products (aldehydes, ketones).

Oxidation Pathway Visualization

The following diagram illustrates the divergent pathways for a representative monoterpene (Limonene), highlighting the analytes targeted in this protocol.

Caption: Simplified oxidation cascade of limonene showing the divergence into hydroperoxides (LC-MS target) and carbonyls (DNPH-HPLC target).

Protocol A: Direct Analysis of Hydroperoxides & Isomers

Objective: Quantification of thermally labile terpene hydroperoxides (e.g., Linalool-OOH, Limonene-OOH) without derivatization. Challenge: Standard C18 columns often fail to resolve positional isomers of hydroperoxides.

Stationary Phase Selection: The Phenyl-Hexyl Advantage

While C18 is the industry standard, Phenyl-Hexyl phases offer distinct

Experimental Setup:

-

System: UHPLC (Pressure tolerance > 600 bar recommended)

-

Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.9 µm (or equivalent C18 for comparison)

-

Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for MS sensitivity)

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Temperature: 30°C (Keep low to prevent thermal degradation of hydroperoxides)

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial Hold |

| 1.0 | 10 | Equilibration |

| 12.0 | 90 | Linear Gradient |

| 14.0 | 90 | Wash |

| 14.1 | 10 | Re-equilibration |

| 17.0 | 10 | End |

Detection Parameters (LC-MS/MS)

-

Ionization: ESI Positive (for hydroperoxides) or APCI (for neutral epoxides/ketones).

-

Source Temp: < 300°C (Crucial: High temps degrade hydroperoxides to ketones).

-

MRM Transitions (Example for Linalool-OOH, MW 186):

-

Quantifier: 187

169 (Loss of -OH) -

Qualifier: 187

151 (Loss of 2H2O)

-

Protocol B: Analysis of Carbonyls via DNPH Derivatization

Objective: Quantification of volatile and semi-volatile aldehydes and ketones (e.g., formaldehyde, acetone, carvone, pinonaldehyde). Mechanism: Acid-catalyzed condensation of carbonyls with 2,4-Dinitrophenylhydrazine (DNPH) to form stable hydrazones, detectable by UV (360 nm).

Reagent Preparation

-

DNPH Stock: Dissolve 50 mg recrystallized 2,4-DNPH in 100 mL ACN containing 0.5 mL conc. H3PO4.[2]

-

Sample Prep: Mix 1 mL sample (liquid or extract) with 1 mL DNPH Stock.

-

Reaction: Incubate at 40°C for 30 mins (or room temp for 2 hours).

-

Critical Control: Ensure pH < 3.0 for reaction to proceed, but avoid extremely low pH (<1.0) which can hydrolyze acetals.

-

HPLC-UV Method

-

Column: High-density C18 (e.g., ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 5 µm.[3]

-

Mobile Phase A: Water/Tetrahydrofuran (80:20 v/v) - THF improves peak shape for hydrazones.

-

Mobile Phase B: Acetonitrile

-

Detection: UV-Vis at 360 nm (max absorbance for hydrazones).

Protocol C: HILIC for Highly Oxygenated Molecules (HOMs)

Objective: Analysis of highly polar, water-soluble secondary organic aerosol (SOA) precursors (e.g., carboxylic acids, polyols). Why HILIC? Reverse phase columns fail to retain these highly polar species.

-

Column: Amide or Zwitterionic HILIC phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 95% ACN / 5% Water + 10 mM Ammonium Acetate (pH 5.8).

-

Mobile Phase B: 50% ACN / 50% Water + 10 mM Ammonium Acetate.

-

Gradient: Start at 100% A (high organic) and ramp to 60% B.

-

Detection: ESI Negative Mode (excellent for carboxylic acids).

Comparative Data & Selection Guide

Column Selection Matrix

| Analyte Class | Recommended Column | Mechanism | Key Benefit |

| Hydroperoxides | Phenyl-Hexyl | Hydrophobic + | Separates positional isomers (e.g., 6- vs 7-OOH). |

| Epoxides | C18 (High Carbon Load) | Hydrophobic | Robust retention of neutral species. |

| Carbonyls (DNPH) | C18 (Pore size 80-120Å) | Hydrophobic | Standardized method (EPA TO-11A compatible). |

| HOMs / Acids | HILIC (Amide) | Partitioning | Retains compounds that elute in void volume on RP. |

Analytical Workflow Diagram

Caption: Decision tree for selecting the appropriate chromatographic mode based on analyte polarity and stability.

Troubleshooting & Self-Validating Checks (Trustworthiness)

To ensure Scientific Integrity , every experiment must include these internal validation steps:

-

The "Ghost Peak" Check: Inject a blank solvent sample after a high-concentration standard. Terpene oxidation products are sticky; carryover >0.1% indicates the need for a stronger needle wash (e.g., Isopropanol:Cyclohexane).

-

The Thermal Stability Test: For hydroperoxides, run the same sample at source temperatures of 200°C, 300°C, and 400°C. If the signal for the parent ion decreases while the ketone fragment increases, your source is too hot.

-

DNPH Efficiency: When derivatizing, always monitor the depletion of the DNPH reagent peak. If DNPH is fully consumed, the reaction was reagent-limited, and quantitation is invalid.

References

-

Marine, S. S., & Clemons, J. (2003). Determination of Limonene Oxidation Products Using SPME and GC–MS. Journal of Chromatographic Science. Link

-

Calandra, M. J. (2016). Analysis of Terpene Hydroperoxides by HPLC with Chemiluminescence Detection. Firmenich Application Note. Link

-

Thermo Fisher Scientific. (2018).[4] Measurement of Terpenes in Plant Extracts via LC-MS/MS. Application Note 72739. Link

-

Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview. Link

-

Dbouk, T., et al. (2022). Characterization of the Autoxidation of Terpenes at Elevated Temperature Using High-Resolution Mass Spectrometry. The Journal of Physical Chemistry A. Link

-

Teledyne ISCO. Utilizing ELSD and MS as Secondary Detectors for Prep HPLC. Application Note. Link

-

Element Lab Solutions. (2023). Phenyl Stationary Phases for HPLC. Technical Report. Link

-

Waters Corporation. (2019). UPLC Separation for the Analysis of Cannabinoid Content.[5] Application Note. Link

Sources

- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]

- 2. A sensitive method for determination of allergenic fragrance terpene hydroperoxides using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. waters.com [waters.com]

Application Note: Advanced Extraction Strategies for Polar Keto-Acids

Topic: Solvent Extraction Protocols for Polar Keto-Acids Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists.

Target Analytes: Pyruvate,

Introduction & Chemical Challenges

Polar keto-acids represent a unique analytical challenge due to their "dual-threat" chemistry: high water solubility (polarity) and significant instability. Unlike simple organic acids, the presence of the

-

Instability: Spontaneous decarboxylation (loss of CO

) is accelerated by heat and oxidative stress. -

Tautomerism: In solution, these acids fluctuate between keto and enol forms, complicating chromatographic peak shapes.

-

Matrix Entrapment: Their polarity causes them to partition poorly into standard organic solvents (e.g., hexane, ether) without specific pH manipulation.

This guide moves beyond generic "metabolite extraction" to provide three targeted protocols designed to maximize recovery and preserve molecular integrity.

Critical Parameters & Decision Matrix

Before selecting a protocol, evaluate the sample matrix and downstream application.

Diagram 1: Extraction Strategy Decision Tree

Caption: Decision matrix for selecting the optimal extraction workflow based on matrix complexity and analyte stability.

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Best For: Fermentation broth, simple buffers, and high-throughput screening.

Mechanism: This method utilizes the "Salting-Out" effect. Saturating the aqueous phase with salt decreases the solubility of polar organic compounds (keto-acids), forcing them into the organic phase (Ethyl Acetate). Acidification suppresses ionization (converting R-COO

Reagents

-

Extraction Solvent: Ethyl Acetate (EtOAc), HPLC Grade.

-

Acidifier: 5M Formic Acid or 6M HCl.

-

Salting Agent: Sodium Chloride (NaCl), solid, baked at 400°C to remove organics.

Step-by-Step Workflow

-

Sample Preparation: Transfer 500 µL of sample (e.g., broth/plasma) to a 2 mL glass vial (avoid plastic if possible to reduce leachables).

-

Acidification: Add 50 µL of 5M Formic Acid .

-

Expert Insight: Target pH < 2.0. The pKa of Pyruvate is ~2.5. You must be at least 2 pH units below the pKa to ensure >99% is in the protonated (neutral) form, which is soluble in EtOAc.

-

-

Salting Out: Add 200 mg of solid NaCl (saturation). Vortex vigorously for 30 seconds.

-

Why: This increases the ionic strength, disrupting the hydration shell around the polar keto-acid and "pushing" it out of the water.

-

-

Extraction: Add 1000 µL of cold (-20°C) Ethyl Acetate .

-

Phase Separation: Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes at 4°C.

-

Collection: Transfer the upper organic layer to a fresh vial.

-

Repeat (Optional): For quantitative recovery (>95%), repeat steps 4-6 and combine organic layers.

-

Drying: Evaporate solvent under Nitrogen flow at room temperature . Do NOT heat, as keto-acids will decarboxylate.

Protocol B: Mixed-Mode Anion Exchange SPE

Best For: Plasma, Urine, and complex biological fluids requiring removal of proteins and phospholipids. Mechanism: Since keto-acids are anionic at neutral pH, a Mixed-Mode Anion Exchange (MAX) cartridge retains them electrostatically while allowing neutrals and cations to wash through.

Reagents

-

Cartridge: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX or Strata-X-A), 30 mg/1 mL.

-

Loading Buffer: 50 mM Ammonium Acetate, pH 7.0.

-

Elution Solvent: 5% Formic Acid in Methanol.

Diagram 2: SPE Workflow

Caption: Mixed-Mode Anion Exchange (MAX) workflow. The pH switch in Step 5 is the critical release mechanism.

Step-by-Step Workflow

-

Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the cartridge.

-

Loading: Dilute sample 1:1 with 50 mM Ammonium Acetate (pH 7) . Load onto cartridge.

-

Expert Insight: At pH 7, the keto-acid (R-COO

) binds to the positively charged quaternary amine of the sorbent.

-

-

Wash 1 (Matrix Removal): Wash with 1 mL 5% NH

OH in Water . -

Wash 2 (Hydrophobic Removal): Wash with 1 mL Methanol .

-